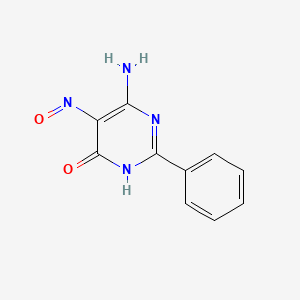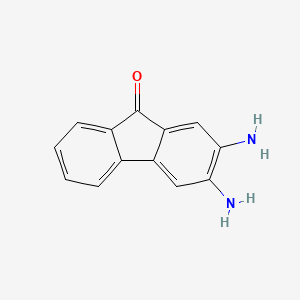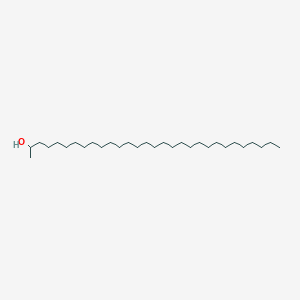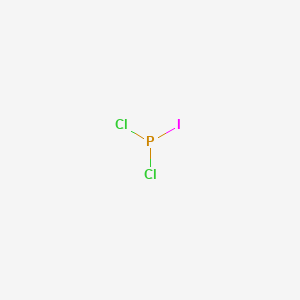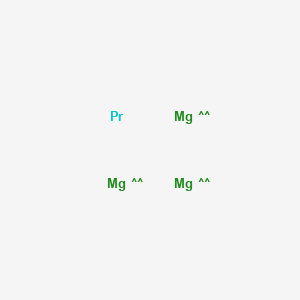
Magnesium--praseodymium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium-praseodymium (3/1) is an intermetallic compound composed of magnesium and praseodymium in a 3:1 ratio This compound is part of the broader category of rare earth intermetallics, which are known for their unique physical and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
Magnesium-praseodymium (3/1) can be synthesized through electrochemical methods. One common approach involves the reduction of praseodymium ions (Pr^3+) in a molten salt medium, such as LiCl-KCl, using a magnesium electrode. The reduction process leads to the formation of the intermetallic compound Mg_3Pr .
Industrial Production Methods
Industrial production of magnesium-praseodymium (3/1) typically involves molten salt electrolysis. In this process, praseodymium chloride (PrCl_3) is dissolved in a molten salt mixture, and a magnesium electrode is used to reduce the praseodymium ions, resulting in the formation of the intermetallic compound .
化学反应分析
Types of Reactions
Magnesium-praseodymium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form praseodymium oxides and magnesium oxides.
Reduction: Praseodymium ions can be reduced to form the intermetallic compound.
Substitution: The compound can participate in substitution reactions where praseodymium or magnesium atoms are replaced by other elements.
Common Reagents and Conditions
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Electrochemical reduction using a magnesium electrode in a molten salt medium.
Substitution: Various metal salts can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Praseodymium oxide (Pr_2O_3) and magnesium oxide (MgO).
Reduction: Magnesium-praseodymium (3/1) compound.
Substitution: New intermetallic compounds depending on the substituting element.
科学研究应用
Magnesium-praseodymium (3/1) has several scientific research applications:
Materials Science: The compound is studied for its potential use in high-strength alloys and advanced materials due to its unique mechanical properties.
Electrochemistry: It is used in electrochemical studies for the separation and extraction of rare earth elements.
Corrosion Resistance: Praseodymium-modified magnesium alloys exhibit improved corrosion resistance, making them suitable for use in harsh environments.
Biomedical Applications: Magnesium alloys, including those containing praseodymium, are explored for use in biodegradable implants and medical devices.
作用机制
The mechanism by which magnesium-praseodymium (3/1) exerts its effects is primarily related to its electrochemical properties. The compound’s ability to undergo redox reactions makes it valuable in electrochemical applications. Additionally, the presence of praseodymium enhances the mechanical and corrosion-resistant properties of magnesium alloys, making them suitable for various industrial and biomedical applications .
相似化合物的比较
Similar Compounds
Magnesium-neodymium (3/1): Similar to magnesium-praseodymium (3/1), this compound is used in high-strength alloys and has comparable electrochemical properties.
Magnesium-yttrium (3/1): Known for its excellent mechanical properties and corrosion resistance, making it suitable for aerospace applications.
Magnesium-gadolinium (3/1): Used in advanced materials and exhibits unique magnetic properties.
Uniqueness
Magnesium-praseodymium (3/1) stands out due to its specific combination of mechanical strength, corrosion resistance, and electrochemical properties. The presence of praseodymium enhances the overall performance of magnesium alloys, making them suitable for a wide range of applications, from industrial to biomedical fields .
属性
CAS 编号 |
12032-61-0 |
|---|---|
分子式 |
Mg3Pr |
分子量 |
213.82 g/mol |
InChI |
InChI=1S/3Mg.Pr |
InChI 键 |
AXZQLWABXSZXAY-UHFFFAOYSA-N |
规范 SMILES |
[Mg].[Mg].[Mg].[Pr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


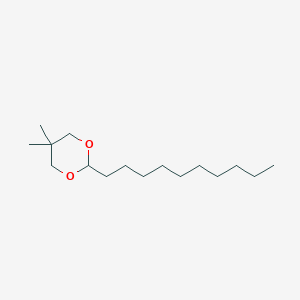
![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)
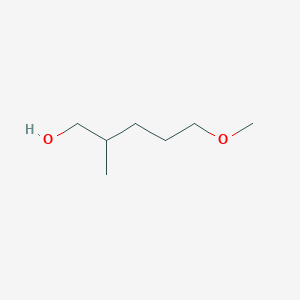

![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
